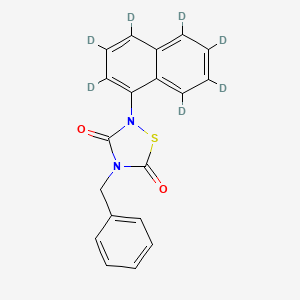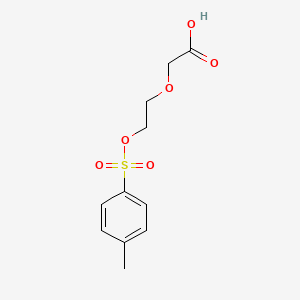
Tos-PEG1-O-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-PEG1-O-CH2COOH, also known as 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid, is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains a tosyl group and a terminal carboxylic acid, making it a versatile linker in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG1-O-CH2COOH involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. This is followed by the reaction with ethylene glycol to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of advanced equipment and techniques to maintain consistency and reproducibility. The compound is usually stored at low temperatures to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Tos-PEG1-O-CH2COOH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Formation: The carboxylic acid group can react with amines in the presence of activators like EDC or DCC to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts are commonly used.
Amide Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers or thioethers.
Esterification: Products are esters.
Amide Formation: Products are amides.
Applications De Recherche Scientifique
Tos-PEG1-O-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Employed in the development of targeted protein degradation systems to study cellular processes.
Medicine: Used in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
Tos-PEG1-O-CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-PEG2-CH2COOH: Another polyethylene glycol-based PROTAC linker with a similar structure but a longer PEG chain.
Tos-PEG3-CH2COOH: Similar to Tos-PEG1-O-CH2COOH but with an even longer PEG chain.
Tos-PEG4-CH2COOH: A polyethylene glycol-based PROTAC linker with a four-unit PEG chain.
Uniqueness
This compound is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly suitable for certain PROTAC applications where a shorter linker is required .
Propriétés
Formule moléculaire |
C11H14O6S |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid |
InChI |
InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Clé InChI |
IDFPMFGPJAPLGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


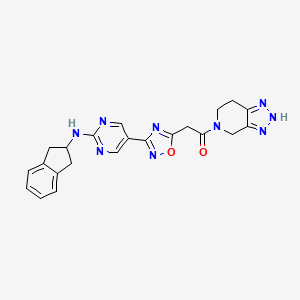
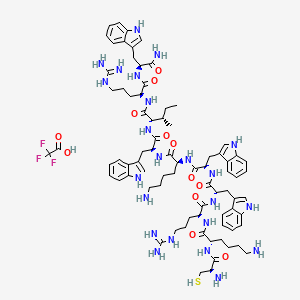
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
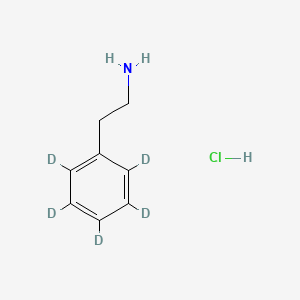
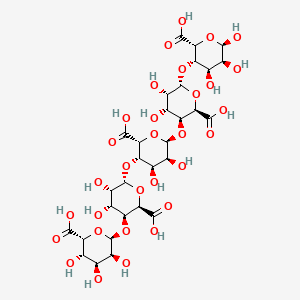
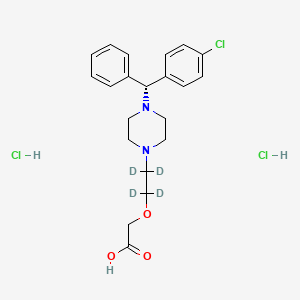
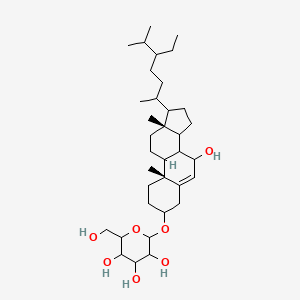

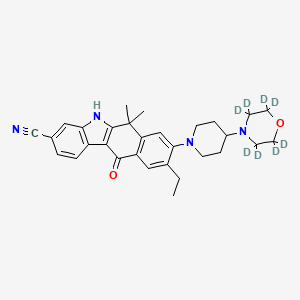
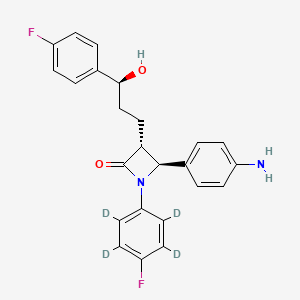
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
